2-amino-1-methyl-1H-1,3-benzodiazole-4-carbonitrile
Overview
Description
2-Amino-1-methyl-1H-1,3-benzodiazole-4-carbonitrile is a heterocyclic compound with a unique structure that includes a benzene ring fused to an imidazole ring. This compound is known for its diverse applications in various fields such as pharmaceuticals, materials science, and organic synthesis .
Scientific Research Applications
2-Amino-1-methyl-1H-1,3-benzodiazole-4-carbonitrile is extensively used in scientific research due to its versatile applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound is used in the study of enzyme inhibitors and as a probe in biochemical assays.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals .
Safety and Hazards
Mechanism of Action
Target of Action
Compounds with similar structures, such as benzimidazole derivatives, have been found to exhibit antimicrobial activity .
Mode of Action
It’s worth noting that benzimidazole derivatives, which share a similar structure, have been found to interact with bacterial cell division protein ftsz, inhibiting bacterial cell division .
Biochemical Pathways
It’s known that benzimidazole derivatives can interfere with bacterial cell division, suggesting that they may affect pathways related to cell growth and division .
Pharmacokinetics
The molecular weight of the compound is 17219 , which is within the optimal range for drug-like properties, suggesting it may have good bioavailability.
Result of Action
Based on the antimicrobial activity of similar compounds, it can be inferred that it may lead to the inhibition of bacterial growth .
Biochemical Analysis
Biochemical Properties
2-amino-1-methyl-1H-1,3-benzodiazole-4-carbonitrile plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to bind with certain enzymes, potentially inhibiting or activating their functions . The nature of these interactions can vary, but they often involve hydrogen bonding and hydrophobic interactions, which can alter the enzyme’s activity and, consequently, the biochemical pathways in which they are involved.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For example, it may modulate signaling pathways by interacting with key signaling proteins, leading to altered cellular responses. Additionally, changes in gene expression induced by this compound can result in varied cellular activities, including proliferation, differentiation, and apoptosis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation . This binding can cause conformational changes in the enzyme, affecting its activity. Furthermore, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby altering the transcriptional activity of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function . Studies have shown that prolonged exposure to this compound can lead to sustained changes in cellular activities, which may be due to its stable nature or gradual degradation into active metabolites.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as modulating specific biochemical pathways without causing toxicity . At higher doses, toxic or adverse effects may be observed, including cellular damage or disruption of normal physiological functions. Threshold effects are also noted, where a certain dosage is required to elicit a significant biological response.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism . These interactions can affect metabolic flux and alter the levels of specific metabolites. The compound’s metabolism may lead to the formation of active or inactive metabolites, which can further influence its biological effects.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments. The distribution pattern can significantly impact its biological activity and effectiveness.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization can influence its interactions with other biomolecules and its overall biological effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-1-methyl-1H-1,3-benzodiazole-4-carbonitrile typically involves the condensation of 1,2-diaminobenzene with a suitable nitrile compound under acidic or basic conditions. Common methods include the Debus-Radziszewski synthesis, Wallach synthesis, and the use of alpha halo-ketones .
Industrial Production Methods: Industrial production of this compound often employs large-scale batch reactors where the reaction conditions are optimized for yield and purity. The use of catalysts and controlled temperature and pressure conditions are crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions: 2-Amino-1-methyl-1H-1,3-benzodiazole-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, leading to a variety of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are used under various conditions.
Major Products: The major products formed from these reactions include various substituted benzimidazole derivatives, which have significant biological and chemical properties .
Comparison with Similar Compounds
Benzimidazole: A parent compound with a similar structure but without the amino and nitrile groups.
2-Methyl-1H-1,3-benzodiazole-4-carbonitrile: A closely related compound with a methyl group instead of an amino group
Uniqueness: 2-Amino-1-methyl-1H-1,3-benzodiazole-4-carbonitrile is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo a wide range of chemical reactions and its diverse applications in various fields make it a valuable compound in scientific research and industrial applications .
Properties
IUPAC Name |
2-amino-1-methylbenzimidazole-4-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N4/c1-13-7-4-2-3-6(5-10)8(7)12-9(13)11/h2-4H,1H3,(H2,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBFUQOZEBASVOV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC(=C2N=C1N)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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